2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfonyl)-2,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structural framework The spiro[44]nonane core is fused with a diazaspiro moiety, and the phenylsulfonyl group adds further complexity to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenylsulfonyl-substituted amine with a suitable cyclic ketone can lead to the formation of the spirocyclic structure. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the diazaspiro moiety, leading to the formation of reduced nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced nitrogen compounds, and substituted spirocyclic structures .
Scientific Research Applications
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved in its action include enzyme inhibition and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
5-Azoniaspiro[4.4]nonane: Used in anion exchange membranes.
Uniqueness
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane stands out due to its phenylsulfonyl group, which imparts unique chemical reactivity and biological activity. Its spirocyclic structure also contributes to its stability and specificity in binding to molecular targets .
Properties
Molecular Formula |
C13H18N2O2S |
---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2 |
InChI Key |
UTHFUHYFUBCEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.